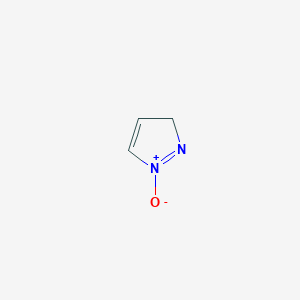
1-Oxo-3H-1lambda~5~-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3H-1lambda~5~-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring with an oxo group, makes it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 1-Oxo-3H-1lambda~5~-pyrazole can be achieved through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often involve the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
1-Oxo-3H-1lambda~5~-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrazine derivatives.
Substitution: Substitution reactions often employ reagents such as aryl halides and copper powder.
Common reagents and conditions used in these reactions include molecular iodine, hydrazines, and transition-metal catalysts. Major products formed from these reactions include 3,5-disubstituted pyrazoles and other functionalized pyrazole derivatives .
Scientific Research Applications
1-Oxo-3H-1lambda~5~-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-3H-1lambda~5~-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of alcohol dehydrogenase and interact with estrogen receptors . These interactions lead to various biological effects, including enzyme inhibition and modulation of receptor activity.
Comparison with Similar Compounds
1-Oxo-3H-1lambda~5~-pyrazole can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: This compound also contains nitrogen atoms in its ring structure but differs in the arrangement and number of nitrogen atoms.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
921604-85-5 |
|---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
1-oxido-3H-pyrazol-1-ium |
InChI |
InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1,3H,2H2 |
InChI Key |
XTJMRCBGXWMXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C[N+](=N1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















